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molecular formula C9H20N2 B8307746 1,4-Diamino-2,2,6-trimethylcyclohexane

1,4-Diamino-2,2,6-trimethylcyclohexane

Cat. No. B8307746
M. Wt: 156.27 g/mol
InChI Key: VGKUQBORKKSJMG-UHFFFAOYSA-N
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Patent
US06242641B1

Procedure details

A mixture of 152 g of 4-oxoisophorone (formula IIa), 150 g of ammonium sulfate, 50 g of Raney Ni and 1 liter of ammonia was charged with 80 bar hydrogen in a 3 liter autoclave at room temperature and then stirred at 180° C. for 20 h. When the uptake of hydrogen was complete, the reaction mixture was let down, taken up in ethanol, filtered and subjected to fractional distillation. 130 g of the diamine of formula Ia having a boiling point of 62 to 65° C. under 0.1 mbar were obtained.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8](=O)[C:7]([CH3:11])([CH3:10])[CH2:6][C:4](=O)[CH:3]=1.S([O-])([O-])(=O)=O.[NH4+:17].[NH4+:18].N.[H][H]>C(O)C.[Ni]>[NH2:17][CH:8]1[CH:2]([CH3:1])[CH2:3][CH:4]([NH2:18])[CH2:6][C:7]1([CH3:11])[CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
CC1=CC(=O)CC(C1=O)(C)C
Name
Quantity
150 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Quantity
1 L
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
stirred at 180° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
NC1C(CC(CC1C)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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